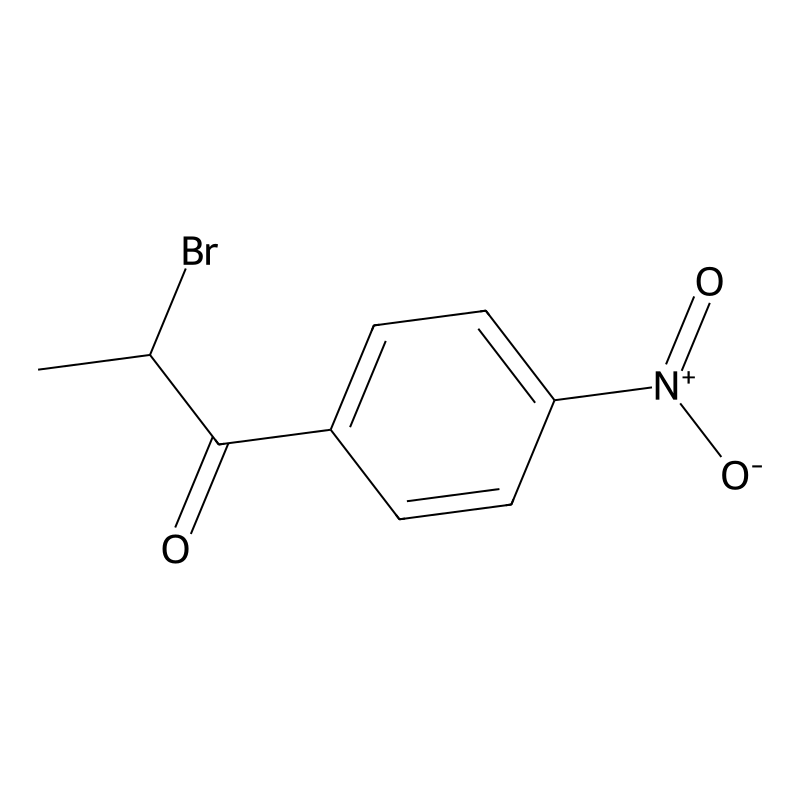

2-Bromo-1-(4-nitro-phenyl)-propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a highly reactive alpha-bromoketone featuring a strongly electron-withdrawing para-nitro substituent. As a bifunctional building block, it is primarily procured for the rapid synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazoles and imidazoles, via condensation reactions [1]. The compound combines the excellent leaving-group ability of the alpha-bromine with the activating electronic effect of the nitro group, making it a critical precursor for pharmaceuticals, agrochemicals, and advanced functional materials where para-nitrogenous substitution is required downstream [2].

Research Fit

Procuring the unsubstituted 2-bromo-1-phenylpropan-1-one or the less reactive chloro analog (2-chloro-1-(4-nitrophenyl)propan-1-one) as a generic substitute frequently leads to process failures [1]. The absence of the para-nitro group drastically reduces the electrophilicity of the alpha-carbon, leading to sluggish reaction kinetics, incomplete conversions, and higher required temperatures that degrade sensitive intermediates. Conversely, substituting with the chloro analog necessitates harsh heating to force the substitution, which often results in complex impurity profiles and lower isolated yields [2]. For processes requiring high-purity para-amino downstream targets, the exact nitro-bromo combination is non-negotiable.

Substitution Risk

Accelerated Nucleophilic Substitution Kinetics

The strongly electron-withdrawing nature of the para-nitro group (-M and -I effects) significantly increases the partial positive charge on the alpha-carbon compared to unsubstituted baseline compounds [1]. This electronic activation accelerates nucleophilic attack by amines, thioureas, and azides, often reducing required reaction times by up to 50% under standard condensation conditions [2].

| Evidence Dimension | Relative reaction rate in nucleophilic substitution |

| Target Compound Data | Highly activated alpha-carbon; accelerated kinetics |

| Comparator Or Baseline | 2-Bromo-1-phenylpropan-1-one (Baseline activation; slower kinetics) |

| Quantified Difference | Substantially faster conversion rates and shorter cycle times |

| Conditions | Standard SN2 and condensation protocols (e.g., ethanol/reflux or room temperature) |

Faster kinetics translate directly to increased manufacturing throughput and reduced energy consumption per batch.

Thermal Processability vs. Chloro Analogs

Bromide is a vastly superior leaving group compared to chloride [1]. When comparing 2-bromo-1-(4-nitrophenyl)propan-1-one to its chloro equivalent, the bromo derivative allows nucleophilic substitutions to proceed at significantly milder temperatures (often ambient to 50°C). The chloro analog typically requires prolonged heating (>80°C), which can induce thermal degradation of the product and promote unwanted side reactions like elimination [2].

| Evidence Dimension | Required activation temperature for substitution |

| Target Compound Data | Mild conditions (<50°C) |

| Comparator Or Baseline | 2-Chloro-1-(4-nitrophenyl)propan-1-one (Harsh conditions, >80°C) |

| Quantified Difference | ~30-50°C reduction in required process temperature |

| Conditions | Amine or thiolate substitution in polar aprotic solvents |

Operating at milder temperatures preserves the integrity of sensitive functional groups and reduces the cost of heating and subsequent purification.

Solid-State Handling and Batch Reproducibility

The inclusion of the polar, planar nitro group enhances intermolecular interactions, ensuring that 2-bromo-1-(4-nitrophenyl)propan-1-one is a stable, crystalline solid at room temperature [1]. In contrast, unsubstituted alpha-bromopropiophenones are frequently oils or low-melting semi-solids that are difficult to weigh accurately, prone to degradation, and challenging to purify on a large scale [2].

| Evidence Dimension | Physical state and process handling |

| Target Compound Data | Crystalline solid with high flowability |

| Comparator Or Baseline | 2-Bromo-1-phenylpropan-1-one (Oil/low-melting solid) |

| Quantified Difference | Superior flowability, accurate weighing, and amenability to recrystallization |

| Conditions | Standard ambient laboratory and warehouse storage |

Crystalline precursors drastically reduce weighing errors and simplify bulk handling, leading to higher batch-to-batch reproducibility.

Orthogonal Downstream Functionalization

Unlike alkyl-substituted or unsubstituted analogs, the para-nitro group provides a robust, orthogonal synthetic handle [1]. Following the initial cyclization or substitution at the alpha-position, the nitro group can be cleanly reduced to an aniline using standard catalytic hydrogenation (Pd/C) or metal-mediated reduction. This allows for late-stage diversification, such as amide coupling or Buchwald-Hartwig amination, which is impossible with 2-bromo-1-(4-methylphenyl)propan-1-one [2].

| Evidence Dimension | Capacity for late-stage para-functionalization |

| Target Compound Data | Reducible to reactive aniline post-cyclization |

| Comparator Or Baseline | 2-Bromo-1-(4-methylphenyl)propan-1-one (Inert para-substituent) |

| Quantified Difference | Enables multi-step synthesis of p-amino APIs without harsh late-stage nitration |

| Conditions | Post-cyclization reduction protocols (e.g., H2, Pd/C) |

Procuring the nitro-substituted precursor is the most efficient route to complex para-amino functionalized downstream products, avoiding hazardous nitration steps.

High-Throughput Synthesis of Substituted Thiazoles

Directly leverages the accelerated kinetics and mild thermal requirements of the alpha-bromo and para-nitro combination for the rapid Hantzsch synthesis of pharmaceutical libraries, maximizing throughput [1].

Manufacture of p-Amino API Intermediates

Utilizes the orthogonal functionalization capability of the nitro group to produce complex active pharmaceutical ingredients where a para-aniline moiety is required for target binding, bypassing the need for dangerous late-stage nitration [2].

Large-Scale Industrial Condensation Reactions

Benefits from the solid-state handling and crystallinity of the compound, allowing for precise stoichiometric control, reduced weighing errors, and reproducible yields in multi-kilogram batch processes [3].

Application Fit

References

- [1] Larock, R.C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

- [2] Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.

- [3] Gadamasetti, K. (1999). Process Chemistry in the Pharmaceutical Industry. CRC Press.

XLogP3

Explore Compound Types